molecular formula C7H7F2I-2 B035932 Difluoroiodotoluene CAS No. 371-11-9

Difluoroiodotoluene

Cat. No.: B035932
CAS No.: 371-11-9
M. Wt: 256.03 g/mol
InChI Key: PRWFBLUVLWFEMJ-UHFFFAOYSA-L
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Description

Difluoroiodotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H7F2I-2 and its molecular weight is 256.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Difluoroiodotoluene, also known as p-(Difluoroiodo)toluene, primarily targets sulfur-containing compounds . It is used in the fluorination of these compounds, introducing fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . This process is known as the Fluoro-Pummerer reaction .

Mode of Action

This compound interacts with its targets through a process known as the Fluoro-Pummerer reaction . This reaction involves the introduction of fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . The reaction is promoted by electron-withdrawing groups in the α-position . In cases where substrates have β-hydrogens, an elimination reaction operates, producing vinyl sulfides . These vinyl sulfides can then add two equivalents of fluoride via an additive-Pummerer reaction to produce α, β-difluorosulfides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fluorination of sulfur-containing compounds . This process leads to the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones .

Pharmacokinetics

The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The result of this compound’s action is the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones . These compounds are formed through the Fluoro-Pummerer reaction and subsequent reactions

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of electron-withdrawing groups in the α-position promotes the Fluoro-Pummerer reaction . Additionally, the presence of β-hydrogens in the substrate can lead to an elimination reaction . .

Properties

CAS No.

371-11-9

Molecular Formula

C7H7F2I-2

Molecular Weight

256.03 g/mol

IUPAC Name

1-iodo-4-methylbenzene;difluoride

InChI

InChI=1S/C7H7I.2FH/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H3;2*1H/p-2

InChI Key

PRWFBLUVLWFEMJ-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)I(F)F

Canonical SMILES

CC1=CC=C(C=C1)I.[F-].[F-]

Pictograms

Corrosive; Irritant

Synonyms

P-(DIFLUOROIODO)TOLUENE; 4-IodotolueneDifluoride(Tol-If2); tol-IF2; 4-IODOTOLUENE DIFLUORIDE (TOL-IF2) ,98%MIN; 4-Iodotoluene difluoride; p-Tolyliododifluoride

Origin of Product

United States

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